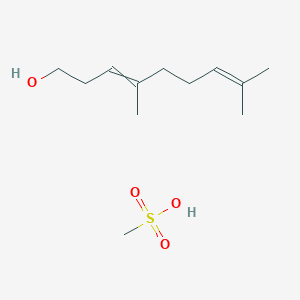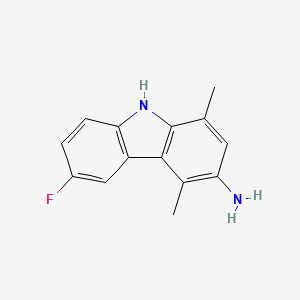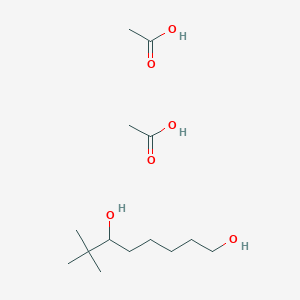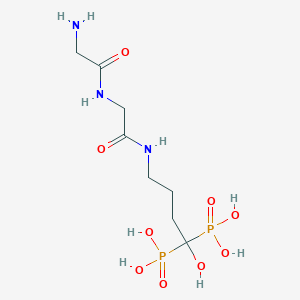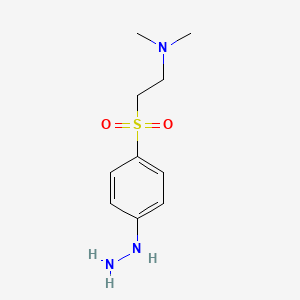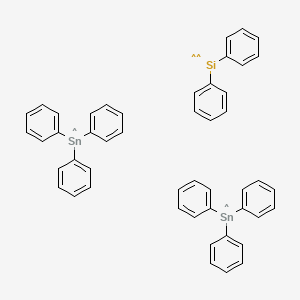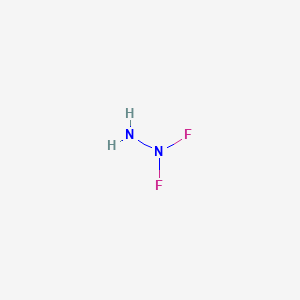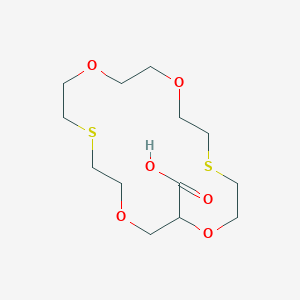![molecular formula C20H14N8S2 B14293002 3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 113486-92-3](/img/structure/B14293002.png)
3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions: 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including electrophilic and nucleophilic substitutions . Nucleophilic attacks typically occur at positions 2 and 5, while electrophilic substitutions can replace –CH= with –N= .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as various catalysts to facilitate the reactions. Conditions often involve heating and the use of solvents to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the original compound, which may exhibit different biological activities.
科学研究应用
Chemistry: In chemistry, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology and Medicine: This compound has shown promise in various biological applications, including as an antimicrobial, anticancer, and anti-inflammatory agent . Its ability to inhibit specific enzymes and interact with biological receptors makes it a valuable candidate for drug development.
Industry: In the industrial sector, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used in the development of new materials with specific properties, such as dyes, lubricants, and analytical reagents .
作用机制
The mechanism of action of 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the enzyme urease, which is a virulence factor in certain microorganisms . Additionally, it can disrupt DNA replication processes, making it effective against both bacterial and cancer cells . The compound’s ability to form hydrogen bonds and interact with specific receptors contributes to its biological activity .
相似化合物的比较
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Comparison: Compared to these similar compounds, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity. The presence of the 4-methylphenyl groups can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a unique and valuable compound for further research and development .
属性
CAS 编号 |
113486-92-3 |
|---|---|
分子式 |
C20H14N8S2 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-6-[3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H14N8S2/c1-11-3-7-13(8-4-11)15-21-23-19-27(15)25-17(29-19)18-26-28-16(22-24-20(28)30-18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI 键 |
PSWIOERBQOKPID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=NN5C(=NN=C5S4)C6=CC=C(C=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


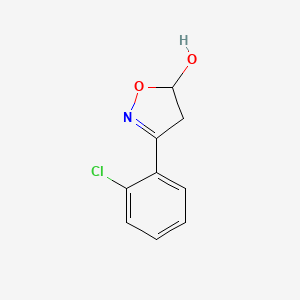
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
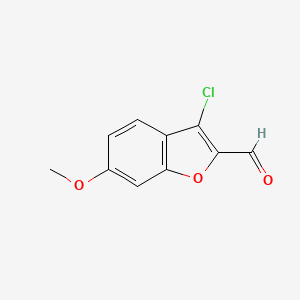
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
